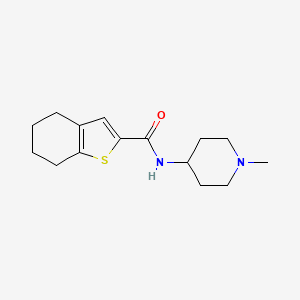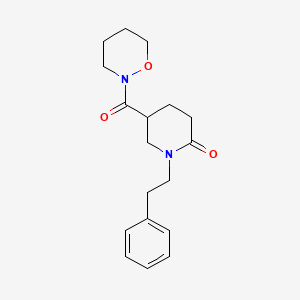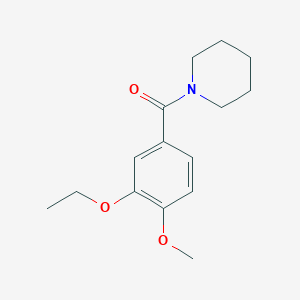![molecular formula C14H21N3O B5215011 N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B5215011.png)
N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea, also known as MPPEU, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea is not fully understood. However, it has been suggested that this compound acts as an inhibitor of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. By inhibiting ACE, this compound can reduce the production of angiotensin II, a potent vasoconstrictor, and increase the production of bradykinin, a vasodilator.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood pressure and increase blood flow, which could be beneficial in the treatment of hypertension. This compound has also been shown to have antioxidant and anti-inflammatory properties, which could help to reduce the risk of cardiovascular disease and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea in lab experiments is that it is relatively easy to synthesize. Additionally, it has been shown to have a number of potential applications in the field of medicine, making it a promising compound for further study. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea. One potential direction is to further investigate its mechanism of action, which could help to identify new therapeutic targets for the treatment of hypertension and other diseases. Another direction is to investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, more research is needed to determine the potential side effects and toxicity of this compound, which could help to inform its use in clinical settings.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in the field of medicine. It has been synthesized using various methods and has been shown to have antihypertensive, vasodilatory, antioxidant, and anti-inflammatory properties. While there is still much to learn about its mechanism of action and potential side effects, this compound is a promising compound for further study.
Métodos De Síntesis
The synthesis of N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea has been achieved using various methods. One of the most commonly used methods is the reaction between 2-methylphenyl isocyanate and 1-pyrrolidine ethanol. This reaction results in the formation of this compound as a white crystalline solid. Another method involves the reaction between 2-methylphenyl isocyanate and N-(2-hydroxyethyl) pyrrolidine, which results in the formation of this compound as a yellow solid.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea has been studied extensively for its potential applications in the field of medicine. It has been shown to have antihypertensive and vasodilatory effects, making it a potential therapeutic agent for the treatment of hypertension. This compound has also been shown to have antioxidant and anti-inflammatory properties, which could make it useful in the treatment of various diseases, including cancer and cardiovascular disease.
Propiedades
IUPAC Name |
1-(2-methylphenyl)-3-(2-pyrrolidin-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-12-6-2-3-7-13(12)16-14(18)15-8-11-17-9-4-5-10-17/h2-3,6-7H,4-5,8-11H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJWIEFYBHTHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5214935.png)
![2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride](/img/structure/B5214941.png)
![N-cyclopentyl-1,5-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5214946.png)
![4-[(3-nitro-2-pyridinyl)amino]benzenesulfonamide](/img/structure/B5214953.png)
![N-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5214960.png)
![1-[5-(2-chlorophenoxy)pentyl]piperidine](/img/structure/B5214980.png)
![1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5215006.png)

![3-[(2-ethyl-1-piperidinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5215013.png)

![2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine](/img/structure/B5215024.png)

![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl cyclohexylcarbamate](/img/structure/B5215038.png)